

An In-Depth Technical Guide to the Synthesis of N6-Carboxymethyl-ATP

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Compound of Interest

Compound Name: N6-Carboxymethyl-ATP

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Abstract: This technical guide provides a comprehensive overview of a proposed methodology for the chemical synthesis of N6-Carboxymethyl-Adenosine-5'-Triphosphate (**N6-Carboxymethyl-ATP**), a modified nucleotide with potential applications in biochemical and pharmacological research. Due to the absence of a standardized, published protocol for this specific analog, this document outlines a scientifically plausible synthetic route based on established principles of N6-alkylation of purine nucleosides and nucleotides. This guide includes a detailed, albeit hypothetical, experimental protocol, a summary of quantitative data from syntheses of structurally related N6-substituted ATP analogs, and a visual representation of the proposed synthetic workflow. The information presented herein is intended to serve as a foundational resource for researchers aiming to synthesize and utilize **N6-Carboxymethyl-ATP** in their studies.

Introduction

Adenosine-5'-triphosphate (ATP) is a ubiquitous molecule central to cellular energy metabolism, signal transduction, and nucleic acid synthesis. Chemical modification of the ATP molecule offers a powerful tool for probing enzymatic mechanisms, developing therapeutic agents, and creating novel biochemical assays. Modification at the N6 position of the adenine ring is a common strategy for generating ATP analogs with altered binding affinities for ATP-utilizing enzymes.

N6-Carboxymethyl-ATP, featuring a carboxymethyl group ($-\text{CH}_2\text{COOH}$) attached to the exocyclic amino group of adenine, is a potentially valuable tool for researchers. The introduction of a negatively charged carboxyl group can modulate interactions with enzyme active sites and can also serve as a handle for further chemical conjugation. This guide details a proposed chemical synthesis for this compound.

Proposed Synthesis of N6-Carboxymethyl-ATP

The proposed synthesis of **N6-Carboxymethyl-ATP** involves the direct alkylation of the N6-amino group of ATP using a haloacetic acid, such as iodoacetic acid or bromoacetic acid. Iodoacetic acid is often preferred due to the higher reactivity of iodine as a leaving group. The reaction is typically performed in an aqueous or polar aprotic solvent at a controlled pH to favor alkylation at the N6 position over other potential sites.

Experimental Protocol (Hypothetical)

This protocol is a scientifically informed, hypothetical procedure based on related syntheses and has not been experimentally validated.

Materials:

- Adenosine-5'-triphosphate, disodium salt (ATP- Na_2)
- Iodoacetic acid
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Anhydrous dimethylformamide (DMF)
- Acetone
- Diethyl ether
- Deionized water
- Dowex 1x8 resin (chloride form)

- Sephadex G-10 resin

Procedure:

- Preparation of Reactants:
 - Dissolve 1.0 g of ATP- Na_2 in 20 mL of deionized water. Adjust the pH of the solution to 8.5-9.0 with 1 M NaOH.
 - In a separate flask, dissolve a 5-fold molar excess of iodoacetic acid in 10 mL of anhydrous DMF.
- Alkylation Reaction:
 - Slowly add the iodoacetic acid solution to the ATP solution with constant stirring.
 - Maintain the pH of the reaction mixture between 8.5 and 9.0 by the dropwise addition of 1 M NaOH.
 - Protect the reaction mixture from light and stir at room temperature for 24-48 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Quenching and Precipitation:
 - Once the reaction is deemed complete, quench any unreacted iodoacetic acid by adding a small amount of a suitable quenching agent, such as 2-mercaptoethanol.
 - Acidify the solution to pH 3.0 with 1 M HCl to protonate the carboxyl group.
 - Precipitate the crude product by adding 10 volumes of cold acetone.
 - Centrifuge the mixture to collect the precipitate and wash it with cold acetone and then diethyl ether.
 - Dry the crude product under vacuum.

- Purification:
 - Dissolve the crude product in a minimal amount of deionized water.
 - Apply the solution to a Dowex 1x8 (Cl⁻ form) column.
 - Wash the column with deionized water to remove unreacted starting materials and salts.
 - Elute the product using a linear gradient of 0 to 1 M triethylammonium bicarbonate (TEAB) buffer (pH 7.5).
 - Collect fractions and monitor for the presence of the product using UV-Vis spectrophotometry at 260 nm.
 - Pool the fractions containing the purified product and lyophilize to remove the TEAB buffer.
 - For further desalting, dissolve the lyophilized product in deionized water and apply it to a Sephadex G-10 column, eluting with deionized water.
 - Lyophilize the final product to obtain **N6-Carboxymethyl-ATP** as a white solid.
- Characterization:
 - Confirm the identity and purity of the final product using techniques such as ¹H NMR, ³¹P NMR, mass spectrometry, and HPLC.

Quantitative Data from Related Syntheses

Direct quantitative data for the synthesis of **N6-Carboxymethyl-ATP** is not readily available in the published literature. However, data from the synthesis of other N6-substituted ATP analogs can provide an indication of potential yields and reaction efficiencies.

N6-Substituted ATP Analog	Starting Material	Reaction Type	Reported Yield	Reference
N6-[N-(6-aminohexyl)carbamoyl]-ATP	ADP	Acylation	12%	[1]
N6-(Benzyl)-ATP	ATP	N/A (used in kinase assays)	N/A	[2]

Table 1: Reported yields for the synthesis of N6-substituted ATP analogs.

The relatively low yield for N6-[N-(6-aminohexyl)carbamoyl]-ATP suggests that the synthesis of N6-substituted ATPs can be challenging, and optimization of reaction conditions would be crucial for obtaining **N6-Carboxymethyl-ATP** in high yield.

Kinetic Data of a Related N6-Substituted ATP Analog

The kinetic parameters of N6-substituted ATP analogs with ATP-utilizing enzymes are critical for their application in biological research. The following table presents kinetic data for N6-(benzyl)-ATP with a specific protein kinase C isoform.

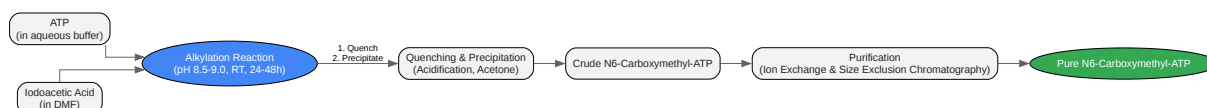
Enzyme	ATP Analog	K _m (μM)	k _{cat} (s ⁻¹)	k _{cat} /K _m (M ⁻¹ s ⁻¹)	Reference
Protein Kinase Cδ (AS)	N6-(Benzyl)-ATP	1.1 ± 0.2	0.29 ± 0.02	2.6 × 10 ⁵	[2]
Protein Kinase Cδ (WT)	N6-(Benzyl)-ATP	220 ± 40	0.24 ± 0.02	1.1 × 10 ³	[2]

Table 2: Kinetic parameters of N6-(Benzyl)-ATP with wild-type (WT) and analog-sensitive (AS) Protein Kinase Cδ.

This data illustrates how N6-substitutions can significantly impact the interaction of ATP analogs with their target enzymes.

Visualized Workflow and Pathways

Proposed Synthesis Workflow for N6-Carboxymethyl-ATP



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Caption: Proposed workflow for the synthesis of **N6-Carboxymethyl-ATP**.

Conclusion

This technical guide provides a foundational, though hypothetical, framework for the synthesis of **N6-Carboxymethyl-ATP**. The proposed direct alkylation method is based on established chemical principles for the modification of adenine nucleotides. The provided experimental protocol, while requiring empirical optimization, offers a starting point for researchers. The included quantitative and kinetic data from related N6-substituted ATP analogs serve as a valuable reference for expected outcomes and potential biological activity. The successful synthesis and characterization of **N6-Carboxymethyl-ATP** would provide a valuable new tool for the study of ATP-dependent biological systems. Researchers undertaking this synthesis should perform thorough characterization of the final product to confirm its identity and purity.

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